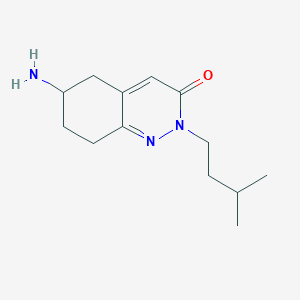

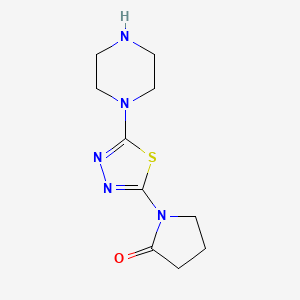

![molecular formula C11H13FN2O2 B1488811 4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090880-81-0](/img/structure/B1488811.png)

4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Descripción general

Descripción

The compound “4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one” is a complex organic molecule. It contains an oxazepine ring, which is a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms. The presence of a fluorine atom and an aminoethyl group attached to the ring further increases the complexity of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazepine ring and the introduction of the fluorine atom and the aminoethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazepine ring, fluorine atom, and aminoethyl group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The oxazepine ring, fluorine atom, and aminoethyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be determined by its molecular structure. The presence of the oxazepine ring, fluorine atom, and aminoethyl group could all influence these properties .Aplicaciones Científicas De Investigación

Process Development and Kinase Inhibition

The compound with a benzoxazepine core, such as 4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, is highlighted in the development of scalable synthesis processes for kinase inhibitors, including mTOR inhibitors. This development emphasizes the significance of the benzoxazepine core in medicinal chemistry for the creation of compounds with potential pharmacological applications, particularly in the realm of kinase inhibition, which is crucial for targeting various diseases, including cancer (Naganathan et al., 2015).

Asymmetric Synthesis and Stereocenter Construction

Benzoxazepines serve as critical scaffolds in the asymmetric Mannich reaction, offering a method to construct chiral tetrasubstituted C‒F stereocenters with high enantioselectivity. This process, catalyzed by Cinchona alkaloid-derived thiourea, showcases the versatility of benzoxazepine derivatives in synthesizing biologically active compounds that could have important implications in drug discovery and medicinal chemistry (Li et al., 2019).

Antibacterial and Anticonvulsant Activities

Benzoxazepine derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant properties. These studies demonstrate the potential of benzoxazepine compounds in the development of new therapeutic agents for treating infections and seizures. The exploration of structure-activity relationships and the development of novel benzoxazepine derivatives could lead to the discovery of new drugs with enhanced efficacy and specificity for their targets (Deng et al., 2011); (Ağirbaş et al., 2011).

Solid Support Synthesis and Selective Inhibition

The flexibility of benzoxazepine derivatives extends to solid support synthesis, enabling the efficient assembly of diverse libraries with high purity. Such methodologies underscore the adaptability of benzoxazepine cores in combinatorial chemistry, facilitating the rapid synthesis of compounds for biological screening and potential drug development (Ouyang et al., 1999). Moreover, benzoxazepine derivatives have been identified as selective inhibitors of PI3Kα, a key signaling molecule involved in various cancers, suggesting their utility in designing targeted cancer therapies with improved specificity and reduced side effects (Yin et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the activity of annexin a7 gtpase .

Mode of Action

It has been suggested that similar compounds can suppress the aggregation of heterochromatin protein (hp1γ), an indicator of senescence-associated heterochromatin foci (sahf) .

Biochemical Pathways

It has been suggested that similar compounds can regulate the formation of sahf through the ampk/mtor pathway .

Result of Action

Similar compounds have been found to have promising antioxidant activity against dpph .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including annexin A7 GTPase (ANXA7). This interaction is crucial as it influences the phosphorylation of heterochromatin protein (HP1γ), which is an indicator of senescence-associated heterochromatin foci (SAHF) formation . The compound’s ability to modulate the AMPK/mTOR signaling pathway further highlights its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the senescence of human dermal fibroblasts (HDFs) by modulating the AMPK/mTOR pathway . This modulation results in decreased AMPK phosphorylation and increased mTOR activity, which in turn affects the phosphorylation of HP1γ . These changes influence cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It indirectly regulates the phosphorylation of HP1γ by interacting with ANXA7 . This interaction leads to changes in the AMPK/mTOR signaling pathway, which plays a pivotal role in cellular senescence and metabolism . The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, thereby providing sustained biochemical effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it may induce toxic or adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its safe application in biochemical and pharmacological studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels highlights its potential as a modulator of metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . Understanding these interactions is essential for optimizing its distribution and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-7-fluoro-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXXDCVPVQYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

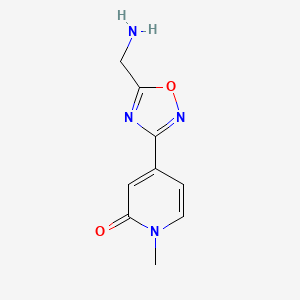

![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)

![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

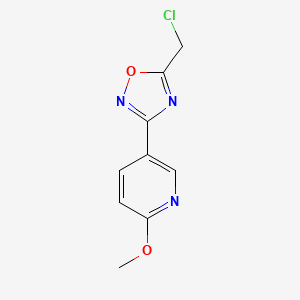

![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)

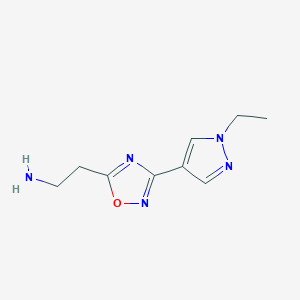

![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)

![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)

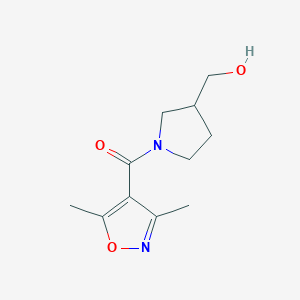

![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)

![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)

![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)